LigupurpurosideD

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

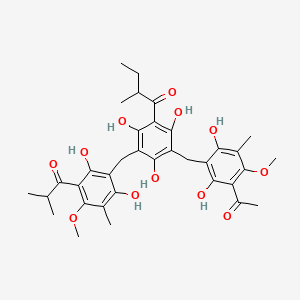

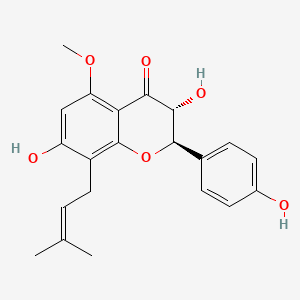

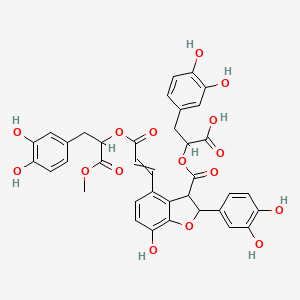

Ligupurpuroside D is a glycoside compound isolated from the leaves of Ligustrum purpurascens, a plant traditionally used in Chinese medicine for over 2,000 years . This compound has garnered attention due to its potential antiviral and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ligupurpuroside D can be isolated using preparative high-performance liquid chromatography (HPLC). The process involves the following steps:

Extraction: The leaves of Ligustrum purpurascens are dried and powdered.

Solvent Extraction: The powdered leaves are subjected to solvent extraction using ethanol or methanol.

Filtration and Concentration: The extract is filtered and concentrated under reduced pressure.

Purification: The concentrated extract is purified using preparative HPLC, employing a reversed-phase column and a gradient of water and acetonitrile as the mobile phase

Industrial Production Methods

Industrial production of Ligupurpuroside D follows similar steps but on a larger scale. The process involves:

Bulk Extraction: Large quantities of Ligustrum purpurascens leaves are processed.

Continuous Solvent Extraction: Industrial-scale solvent extraction units are used.

Large-Scale Filtration and Concentration: The extract is filtered and concentrated using industrial evaporators.

Preparative HPLC: Large-scale preparative HPLC systems are employed for purification

Chemical Reactions Analysis

Types of Reactions

Ligupurpuroside D undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or esters

Scientific Research Applications

Ligupurpuroside D has several scientific research applications:

Chemistry: Used as a reference compound in chromatographic studies.

Biology: Studied for its effects on cytokine production and immune modulation.

Industry: Potential use in the development of antiviral drugs and anti-inflammatory agents.

Mechanism of Action

Ligupurpuroside D exerts its effects through the modulation of cytokine production. It enhances the production of interferon-gamma (IFN-γ) and inhibits the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-10 (IL-10). These actions lead to reduced inflammation and enhanced immune response .

Comparison with Similar Compounds

Similar Compounds

- Ligupurpuroside A

- Ligupurpuroside B

- Ligupurpuroside C

Uniqueness

Ligupurpuroside D is unique due to its specific modulation of cytokine production, which is more pronounced compared to other similar compounds. Its ability to significantly reduce lung inflammation in virus-infected models sets it apart from other glycosides .

Properties

CAS No. |

1194056-35-3 |

|---|---|

Molecular Formula |

C35H46O18 |

Molecular Weight |

754.735 |

IUPAC Name |

[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C35H46O18/c1-15-24(40)26(42)28(44)34(49-15)52-31-16(2)50-35(29(45)27(31)43)53-32-25(41)22(14-48-23(39)10-6-18-5-9-20(37)21(38)13-18)51-33(30(32)46)47-12-11-17-3-7-19(36)8-4-17/h3-10,13,15-16,22,24-38,40-46H,11-12,14H2,1-2H3/b10-6+/t15-,16-,22+,24-,25+,26+,27-,28+,29+,30+,31-,32-,33+,34-,35-/m0/s1 |

InChI Key |

ZFHXYODOBLFJFA-OJTSUPNQSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OCCC4=CC=C(C=C4)O)COC(=O)C=CC5=CC(=C(C=C5)O)O)O)C)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B591303.png)

![N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide](/img/structure/B591312.png)

![2H,4H-4,8-Methano[1,3]dioxolo[4,5-c]azepine](/img/structure/B591318.png)